Enhanced Lipophilicity and Hydrogen-Bonding Profile
N-Ethyl-1-methylazetidin-3-amine dihydrochloride exhibits a higher calculated lipophilicity (cLogP = 0.07) compared to its simpler N-methyl analog, 1-Methylazetidin-3-amine dihydrochloride (cLogP = -0.1 to -0.2). This difference, while subtle, can be significant in a biological context where lipophilicity influences membrane permeability and non-specific binding. More importantly, the ethyl substitution on the exocyclic nitrogen reduces the topological polar surface area (tPSA) from 29.3 Ų for the 1-methyl analog to 15.3 Ų for the target compound, a nearly 50% reduction. This lower tPSA suggests a potentially improved capacity for passive diffusion across biological membranes, a critical consideration for cell-based assays and in vivo applications [1].
| Evidence Dimension | Calculated Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | cLogP: 0.07; tPSA: 15.3 Ų |
| Comparator Or Baseline | 1-Methylazetidin-3-amine dihydrochloride (CAS: 959918-41-3): cLogP: -0.1 to -0.2; tPSA: 29.3 Ų |
| Quantified Difference | cLogP increase of ~0.2-0.3 units; tPSA reduction of 14.0 Ų (48% decrease) |
| Conditions | Computed properties using standard cheminformatics algorithms (PubChem 2025.04.14 release) |
Why This Matters
This data enables researchers to select a compound with a physicochemical profile that is more aligned with central nervous system (CNS) or cellular permeability requirements, differentiating it from less lipophilic analogs that may be restricted to extracellular targets.
- [1] PubChem. (2025). Comparative analysis of computed properties for 1-Ethyl-N-methylazetidin-3-amine dihydrochloride (CID 163343012) and 1-Methylazetidin-3-amine dihydrochloride (CID 44784901). View Source
